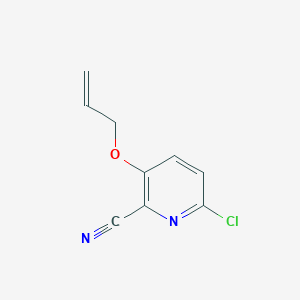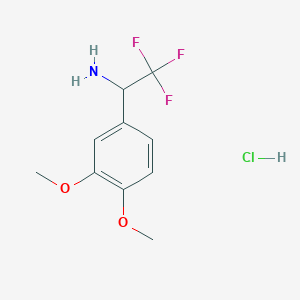
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Vue d'ensemble
Description
The compound “1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride” is an organic compound containing a phenyl ring with two methoxy groups (OCH3) attached at the 3rd and 4th positions. It also has a trifluoroethan-1-amine group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with methoxy groups and a trifluoroethan-1-amine group. The presence of the trifluoro group would introduce a significant degree of electronegativity due to the fluorine atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions typical of amines, such as acid-base reactions. The methoxy groups might undergo reactions typical of ethers .Applications De Recherche Scientifique
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles
- Field : Organic Chemistry, Pharmacology .
- Application : The 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
- Methods : The synthesis of 1,3,4-oxadiazole derivatives involves various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .
- Results : Compounds containing the 1,3,4-oxadiazole unit have shown promising results in clinical medicine. For example, Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent, are two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine .
-
Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Field : Organic Chemistry .
- Application : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a potential bioactive compound .
- Methods : The synthesis of this compound involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride .
- Results : The methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
- 3,4-Dimethoxyphenylacetone
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylacetone is a compound that has been studied in the field of organic chemistry .
- Methods : The specific methods of application or experimental procedures for this compound are not detailed in the available literature .
- Results : The outcomes obtained from the use of this compound in scientific research are not specified in the available literature .
-
1,3,4-Oxadiazoles
- Field : Organic Chemistry, Pharmacology .
- Application : The 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
- Methods : The synthesis of 1,3,4-oxadiazole derivatives involves various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .
- Results : Compounds containing the 1,3,4-oxadiazole unit have shown promising results in clinical medicine. For example, Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent, are two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine .
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Field : Organic Chemistry .
- Application : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a potential bioactive compound .
- Methods : The synthesis of this compound involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride .
- Results : The methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
-
3,4-Dimethoxyphenylacetone
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylacetone is a compound that has been studied in the field of organic chemistry .
- Methods : The specific methods of application or experimental procedures for this compound are not detailed in the available literature .
- Results : The outcomes obtained from the use of this compound in scientific research are not specified in the available literature .
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJOLGJBXGVWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



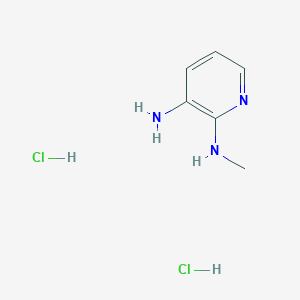
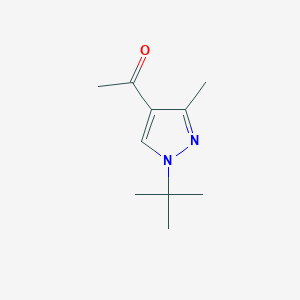
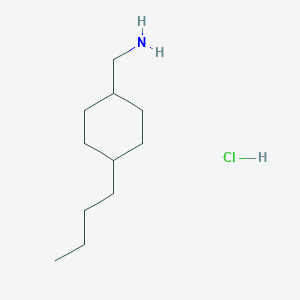
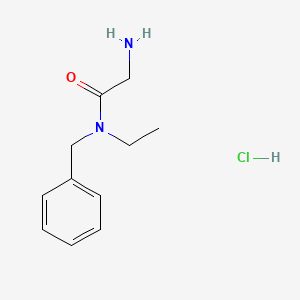
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)
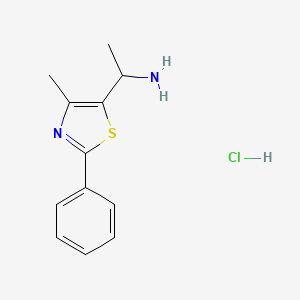
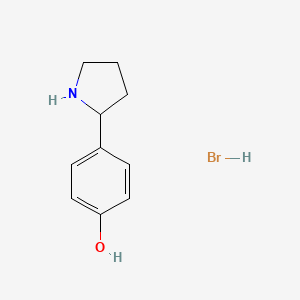
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)
![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)
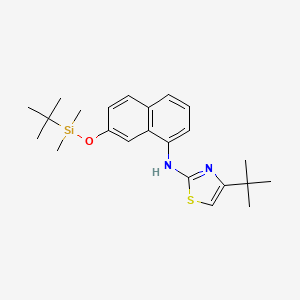
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
